2-[2,7-bis(benzylsulfamoyl)-9H-fluoren-9-ylidene]hydrazinecarboxamide
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Overview
Description
{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA is a complex organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications. This compound features a fluorene core substituted with benzylsulfamoyl groups and an amino urea moiety, making it a versatile molecule for various chemical and biological studies.
Preparation Methods
The synthesis of {[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA typically involves multiple steps, starting with the preparation of the fluorene core. The benzylsulfamoyl groups are introduced through sulfonation reactions, followed by the attachment of the amino urea moiety. The reaction conditions often require the use of organic solvents and catalysts to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and efficiency .
Chemical Reactions Analysis
{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can replace the benzyl groups with other functional groups, providing a pathway for further functionalization. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and protein binding.
Mechanism of Action
The mechanism of action of {[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfamoyl groups can form strong interactions with active sites of enzymes, inhibiting their activity. The amino urea moiety can participate in hydrogen bonding and other non-covalent interactions, stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
{[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA can be compared with other similar compounds, such as:
Benzenesulfonamide derivatives: These compounds also feature sulfonamide groups and are known for their enzyme inhibitory properties.
Benzothiazole derivatives: These compounds have a similar aromatic structure and are used in various biological applications.
Benzoxazole derivatives: Known for their antimicrobial and antifungal activities, these compounds share structural similarities with {[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA. The uniqueness of {[2,7-BIS(BENZYLSULFAMOYL)-9H-FLUOREN-9-YLIDENE]AMINO}UREA lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C28H25N5O5S2 |
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Molecular Weight |
575.7 g/mol |
IUPAC Name |
[[2,7-bis(benzylsulfamoyl)fluoren-9-ylidene]amino]urea |
InChI |
InChI=1S/C28H25N5O5S2/c29-28(34)33-32-27-25-15-21(39(35,36)30-17-19-7-3-1-4-8-19)11-13-23(25)24-14-12-22(16-26(24)27)40(37,38)31-18-20-9-5-2-6-10-20/h1-16,30-31H,17-18H2,(H3,29,33,34) |
InChI Key |
JYYWTVCEHYRCIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NNC(=O)N)C=C(C=C4)S(=O)(=O)NCC5=CC=CC=C5 |
Origin of Product |
United States |
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